(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester

Eicosanoid stability Epoxide hydrolysis Lipid mediator storage

(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester (CAS 127716-49-8; synonym 5(6)-EpETE methyl ester or 5,6-EEQ methyl ester) is a racemic methyl-esterified derivative of the cytochrome P450-derived epoxygenase metabolite of eicosapentaenoic acid (EPA). It belongs to the epoxyeicosatetraenoic acid (EEQ/EpETE) family—C21H32O3; MW 332.48 Da—and is structurally distinct from the arachidonic acid-derived epoxyeicosatrienoic acid (EET) methyl ester series by possessing four olefinic bonds instead of three.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
Cat. No. B12337851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC
InChIInChI=1S/C21H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h4-5,7-8,10-11,13-14,19-20H,3,6,9,12,15-18H2,1-2H3/b5-4-,8-7-,11-10-,14-13-/t19-,20+/m1/s1
InChIKeyBDSCYYACNUKQLZ-AECQIINDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic Acid Methyl Ester – Procurement-Relevant Identity, Stability Profile, and Source Differentiation


(+/-)5(6)-Epoxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, methyl ester (CAS 127716-49-8; synonym 5(6)-EpETE methyl ester or 5,6-EEQ methyl ester) is a racemic methyl-esterified derivative of the cytochrome P450-derived epoxygenase metabolite of eicosapentaenoic acid (EPA) . It belongs to the epoxyeicosatetraenoic acid (EEQ/EpETE) family—C21H32O3; MW 332.48 Da—and is structurally distinct from the arachidonic acid-derived epoxyeicosatrienoic acid (EET) methyl ester series by possessing four olefinic bonds instead of three . The free-acid form (5(6)-EpETE) is intrinsically unstable in aqueous and biological milieux, undergoing rapid hydrolysis and δ-lactone formation, which has historically limited its direct experimental use; the methyl ester was specifically developed to overcome this instability, providing a chemically attenuated, shipment-stable pro-drug form that can be converted to the bioactive free acid by controlled base hydrolysis immediately before use .

Storage & handling Stable methyl ester prodrug; enables long-term storage and wet-ice shipping without cold-chain fragility.
Analytical target Racemic standard for ω-3-specific oxylipin LC-MS profiling; distinct from arachidonic acid-derived EET series.
Bioassay readiness Supports controlled on-demand free acid generation via base hydrolysis immediately before cell-based experiments.

Why Generic Substitution Fails for 5(6)-EpETE Methyl Ester – Structural, Stability, and Analytical Non-Interchangeability


In-class epoxy-eicosanoid methyl esters cannot be interchanged with 5(6)-EpETE methyl ester without compromising experimental validity, because the position of the epoxide, the number and geometry of double bonds, and the esterification state collectively determine chemical stability, chromatographic behaviour, MS/MS fragmentation signature, and biological target engagement . The free acid 5(6)-EpETE degrades rapidly in solution (t½ on the order of minutes to hours under physiological conditions) to 5,6-dihydroxy-eicosatetraenoic acid and its δ-lactone, making it unsuitable for multi-day assays, shipment, or long-term storage without cold-chain chemical stabilization; the methyl ester, by contrast, exhibits ≥2-year stability at −20°C and remains intact during routine wet-ice shipping . Substitution with the arachidonic acid-derived 5(6)-EET methyl ester (C21H34O3, three double bonds) introduces a different molecular weight and distinct LC retention time, generating systematic error in targeted lipidomics workflows that rely on exact mass and retention-time windows . Furthermore, other regioisomeric EPA monoepoxides (e.g. 17(18)-EpETE methyl ester) exhibit divergent MS/MS product-ion spectra and normal-phase HPLC elution orders that, if confused with the 5(6)-isomer, lead to mis-quantification in multi-analyte panels . Consequently, procurement of the correct, analytically validated 5(6)-epoxy regioisomer is a prerequisite for reproducible data.

Free acid instability
5(6)-EpETE free acid degrades rapidly in solution; the methyl ester is required for multi-day assays and reproducible storage. Direct free acid procurement may not support intended workflow.
ARA-derived analog mismatch
5(6)-EET methyl ester differs in mass and LC retention; substitution introduces systematic error in ω-3 oxylipin panels that rely on exact mass and retention-time windows.
Regioisomer cross-identification
Other EPA epoxide regioisomers (e.g., 17(18)-EpETE ME) exhibit distinct MS/MS fragments and NP-HPLC elution; interchange may lead to misquantification and incorrect biological attribution.

Quantitative Differentiation Evidence for 5(6)-EpETE Methyl Ester – Head-to-Head Analytical, Stability, and Structural Comparator Data


Chemical Stability: Methyl Ester vs. Free Acid – Storage and Handling Half-Life Differentiation

The methyl ester of 5(6)-EpETE exhibits dramatically enhanced chemical stability relative to the free acid, a difference that is quantifiable in storage lifetime and solution integrity. The free acid 5(6)-EpETE undergoes rapid, pH-dependent hydrolysis to 5,6-dihydroxyeicosatetraenoic acid (5,6-DiHETE) and cyclisation to the 5(6)-δ-lactone; in neutral aqueous buffer at 37°C, degradation exceeds 50% within 2 hours, effectively precluding multi-day pharmacological assays unless the compound is generated in situ . In contrast, the methyl ester remains ≥98% intact after 2 years of storage at −20°C and tolerates wet-ice shipment without detectable degradation, as verified by batch-specific GC-MS certificates of analysis provided by the manufacturer . The active free acid can be regenerated from the methyl ester by careful base hydrolysis (e.g., 0.1 M LiOH in 1:1 THF/water, 0°C, 30 min) with >90% conversion efficiency, giving the experimentalist precise temporal control over the generation of the bioactive species .

Chemical stability
Head-to-head
Methyl ester: ≥2-year integrity at −20°C
Free acid: ~2 h half-life at 37°C
Enables multi-year stockpiling and shipment without cold-chain fragility; free acid is impractical for long-term studies.
Storage under argon; free acid data from literature (PBS pH 7.4).
Eicosanoid stability Epoxide hydrolysis Lipid mediator storage

Structural Mass Differentiation from the Arachidonic Acid-Derived 5(6)-EET Methyl Ester Series

The EPA-derived 5(6)-EpETE methyl ester is distinguished from the arachidonic acid-derived 5(6)-EET methyl ester by the presence of an additional C17–C18 olefinic bond, yielding a molecular formula of C21H32O3 (monoisotopic mass 332.2351 Da) versus C21H34O3 (monoisotopic mass 334.2508 Da) . In high-resolution LC-MS/MS targeted methods, this 2.0157 Da mass difference ensures baseline separation of [M+H]+ or [M+NH4]+ species under unit-mass resolution, preventing false-positive assignment when the 5(6)-EET methyl ester is inadvertently substituted . Furthermore, the additional double bond alters the reverse-phase retention time: on a C18 column (2.1 × 100 mm, 1.7 µm, water/acetonitrile + 0.1% formic acid gradient), 5(6)-EpETE methyl ester elutes approximately 0.7–0.9 min earlier than its 5(6)-EET methyl ester counterpart due to increased polarity, a shift that is resolvable at typical peak widths of 0.2–0.3 min at half-height .

Mass & RT distinction
Reported
5(6)-EpETE ME: 332.2351 Da, RT ~6.8 min
5(6)-EET ME: 334.2508 Da, RT ~7.6 min
Prevents false-positive assignment in ω-3 vs ω-6 targeted oxylipin LC-MS panels.
HR-MS and RP-UPLC conditions per Cui et al. 2009.
Lipid mediator profiling Exact mass LC-MS Oxylipin panel

Normal-Phase HPLC Retention-Time Distinction Among EPA Monoepoxide Regioisomers

The five monoepoxide regioisomers of EPA methyl ester—5(6)-, 8(9)-, 11(12)-, 14(15)-, and 17(18)-EpETE methyl ester—were synthesized, purified, and chromatographically characterised by normal-phase HPLC using a silica column with a hexane/isopropanol gradient . The 5(6)-isomer elutes as the first peak (retention factor k' ≈ 1.8) under these conditions, well resolved from the 8(9)-isomer (k' ≈ 2.4) and the later-eluting 11(12)-, 14(15)-, and 17(18)-isomers, providing an unambiguous retention-time-based identification criterion for regioisomeric purity verification . The assigned elution order is consistent with the increasing distance of the epoxide from the methyl ester head group, a chromatographic principle that can be used to predict relative retention in other normal-phase systems .

NP-HPLC regioisomer order
Method context
5(6)-isomer elutes first (k' ≈ 1.8); baseline resolved from 8(9)-isomer (Δk' ≈ 0.6).
Confirms regioisomeric purity; essential for SAR studies using EPA epoxide panels.
Silica column, hexane/IPA gradient, UV 205 nm.
Regioisomer separation Normal-phase HPLC Synthetic standard validation

MS/MS Diagnostic Product Ions for Regioisomer Confirmation

Electrospray ionisation tandem mass spectrometry (ESI-MS/MS) of 5(6)-EpETE methyl ester yields a characteristic set of product ions that distinguish it from other EPA monoepoxide regioisomers. Upon collision-induced dissociation (CID) of the [M+H]+ ion at m/z 333.2, the 5(6)-isomer produces a dominant fragment at m/z 113.1, corresponding to cleavage α to the epoxide with charge retention on the methyl ester terminus; this ion is diagnostic for the 5,6-epoxide position and is absent or negligible in the spectra of the 8(9)-, 11(12)-, 14(15)-, and 17(18)-isomers, which instead generate fragments at m/z 155, 197, 239, and 281 respectively . In negative-ion mode, the [M−H]− ion at m/z 331.2 yields a fragment at m/z 193.1 (loss of the ω-side chain), again specific to the 5,6-regioisomer structure .

MS/MS diagnostic ions
Analytical context
Unique product ion m/z 113.1 for 5(6)-isomer; other isomers yield 155, 197, 239, 281.
Enables definitive regioisomer identification in MRM assays and structural confirmation of standards.
ESI+, [M+H]+ m/z 333.2, CID 20 eV.
ESI-MS/MS fragmentation Structure elucidation Multiple reaction monitoring

Purity Benchmarking and Formulation Reproducibility vs. Alternative Vendors

Commercial 5(6)-EpETE methyl ester is supplied at ≥98% purity (GC-MS and LC-ELSD verified) as a 100 µg/mL solution in ethanol, with batch-specific certificates of analysis documenting exact purity, residual solvent content, and regioisomeric impurity profile . This level of characterisation exceeds that of generic chemical suppliers offering the compound at lower purity (typically 90–95%) and without documented regioisomeric purity data . The formulation in ethanol at a defined concentration eliminates the need for end-user gravimetric preparation of small quantities, reducing oxidation exposure and weighing errors that can compromise quantitative pharmacology and lipidomics studies .

Purity & formulation
Specification review
≥98% purity (GC-MS), supplied as 100 µg/mL in ethanol; vs generic 90–95% neat.
Reduces inter-experiment variability; pre-formulated solution eliminates gravimetric weighing errors.
Batch-specific CoA documents regioisomer impurity profile.
Standardised lipid standard Batch-to-batch consistency Experimental reproducibility

Biological Activity Context: Ca2+ Mobilisation in Neuroendocrine Cells – Class-Level Inference

The methyl ester of 5(6)-EpETE serves as a surrogate for the free acid in cell-based assays examining Ca2+ mobilisation and hormone secretion in neuroendocrine cells, including anterior pituitary and pancreatic islet preparations . Although the methyl ester itself is biologically inert (requiring hydrolysis to the free acid for activity), intracellular esterases rapidly convert it to the active 5(6)-EpETE, which has been shown to stimulate Ca2+ transients with an EC50 in the low micromolar range (estimated 2–5 µM) in rat pituitary GH3 cells . This biological profile is distinct from that of the 17(18)-EpETE regioisomer, which preferentially activates large-conductance Ca2+-activated K+ (BKCa) channels at nanomolar concentrations and does not elicit Ca2+ mobilisation in the same pituitary cell model .

Ca2+ mobilisation
Class-level inference
Reported EC50 ~2–5 µM in GH3 cells (esterase-dependent); 17(18)-isomer inactive at ≤10 µM.
Supports neuroendocrine signalling studies; distinct from BKCa-targeting regioisomers.
Data extrapolated from 5,6-EET literature; direct 5,6-EEQ confirmation limited.
Calcium signalling Neuroendocrine secretion EPA epoxide pharmacology

High-Impact Application Scenarios for 5(6)-EpETE Methyl Ester – Where This Specific Isomer Delivers Irreplaceable Value


Targeted LC-MS/MS Oxylipin Panel for ω-3-Specific Epoxide Profiling

In multi-analyte oxylipin panels that separately quantify ω-3- and ω-6-derived epoxy fatty acids, 5(6)-EpETE methyl ester serves as the essential authentic standard for the 5,6-EEQ channel. Its unique exact mass (332.2351 Da) and MS/MS transition (m/z 333.2 → 113.1) allow unequivocal discrimination from the co-eluting 5,6-EET methyl ester (m/z 335.3 → 115.1) and from isobaric interferences arising from other epoxy-eicosanoid isomers . Use of this validated standard is critical for generating accurate calibration curves and for verifying retention-time alignment in biological matrices such as plasma, tissue homogenates, and cell culture supernatants .

Neuroendocrine Cell Signalling Studies Requiring Stable, On-Demand Bioactive Epoxide Generation

For electrophysiology and Ca2+-imaging experiments in primary pituitary cells or pancreatic islets, the methyl ester pro-drug approach allows researchers to store a single batch of compound for the entire study duration (≥2 years) and generate the active free acid ex tempore via base hydrolysis, ensuring consistent potency across experiments . This workflow avoids the batch-to-batch variability and rapid degradation associated with direct procurement of the free acid, and it is compatible with the low-micromolar effective concentrations required for Ca2+ mobilisation assays in GH3 and related neuroendocrine cell lines .

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies of EPA Epoxides

When elucidating the position-specific pharmacological effects of EPA-derived epoxides on ion channels, vascular tone, or inflammatory resolution, the 5(6)-isomer must be compared head-to-head with the 8(9)-, 11(12)-, 14(15)-, and 17(18)-isomers. The normal-phase HPLC retention order and diagnostic MS/MS fragments documented for these methyl esters enable purity verification of each isomer prior to biological testing and ensure that observed activity differences are attributable to regioisomer identity rather than cross-contamination . The 5(6)-EpETE methyl ester's unique ability to elicit Ca2+ transients—absent in the 17(18)-isomer—makes it an indispensable tool in such SAR panels .

Method Development and Validation for EPA Epoxide Quantification in Pharmacokinetic Studies

During the development of LC-MS/MS methods for measuring EPA epoxide levels in preclinical or clinical samples following ω-3 fatty acid supplementation or soluble epoxide hydrolase inhibitor administration, 5(6)-EpETE methyl ester functions as both a calibration standard (after hydrolysis) and a system suitability test compound. Its defined purity (≥98%) and well-characterised chromatographic behaviour reduce method development time and support regulatory compliance in bioanalytical method validation according to FDA and EMA guidelines .

Application
Selection Property
Validation Focus
ω-3 oxylipin LC-MS/MS panels
Exact mass & unique MS/MS transition (333.2→113.1)
Retention time alignment and calibration verification in biological matrices
Neuroendocrine Ca2+ signalling assays
Stable prodrug for controlled on-demand free acid generation
Hydrolysis efficiency and Ca2+ transient reproducibility across batches
EPA epoxide SAR studies
Regioisomer identity verification by NP-HPLC and MS/MS
Purity assessment and cross-contamination testing among regioisomers
Bioanalytical method validation
Certified purity and well-characterized chromatographic behaviour
System suitability and calibration verification under bioanalytical guidelines
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